

A Technical Guide to the Chemical Properties and Derivatives of D-Cysteine

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Compound of Interest

Compound Name: D-Cysteine

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Introduction

D-cysteine is the D-enantiomer of the proteinogenic amino acid L-cysteine. While L-amino acids are the primary building blocks of proteins in most biological systems, D-amino acids are increasingly recognized for their significant roles as signaling molecules, particularly in the nervous system. **D-cysteine**, specifically, has been identified as an endogenous regulator of neural progenitor cell dynamics in the mammalian brain. Its unique chemical properties, centered around the nucleophilic thiol (sulfhydryl) group, make it a versatile molecule for chemical synthesis and drug development. This guide provides an in-depth overview of the chemical properties of **D-cysteine**, its key derivatives, its role in signaling pathways, and relevant experimental protocols.

Chemical and Physical Properties of D-Cysteine

D-cysteine is a sulfur-containing, non-essential amino acid. The presence of the thiol group dictates much of its chemical behavior, including its antioxidant properties and its ability to form disulfide bonds. Like other amino acids, it exists as a zwitterion at physiological pH.

Quantitative Data

The fundamental chemical and physical properties of **D-cysteine** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₃ H ₇ NO ₂ S	
Molecular Weight	121.16 g/mol	
CAS Number	921-01-7	
Appearance	White crystalline solid	
Melting Point	~230 °C (decomposes)	
pKa (Carboxyl, -COOH)	1.92	
pKa (Thiol, -SH)	8.37	
pKa (Amino, -NH ₃ ⁺)	10.70	
Isoelectric Point (pI)	5.15	
Solubility in Water	Soluble (partially)	
Solubility in Ethanol	Soluble	

Solubility Profile

D-cysteine's solubility is influenced by its polar nature. It is soluble in water and other polar solvents like ethanol and methanol. However, its solubility in non-polar solvents is limited. The pH of the solution significantly impacts its solubility; it is more soluble in acidic conditions where the molecule is protonated. Due to the reactivity of the free sulfhydryl group, which can lead to the formation of the less soluble dimer D-cystine through oxidation, care must be taken during storage and handling. For derivatives like Fmoc-D-cys-NH₂, solubility can be challenging in common solvents like DMF, often due to intermolecular disulfide bond formation and aggregation. In such cases, using protecting groups on the thiol side-chain or employing solvents like DMSO is recommended.

Reactivity of the Thiol Group

The thiol group is the most reactive moiety in the cysteine molecule, acting as a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This high reactivity is central to its biological function and its utility in chemical synthesis.

- **Oxidation and Disulfide Bond Formation:** The thiol group is readily oxidized. Mild oxidation with another thiol-containing molecule results in the formation of a disulfide bond (-S-S-). The oxidation of two **D-cysteine** molecules yields D-cystine. This reaction is crucial for the formation of disulfide bridges that stabilize the tertiary and quaternary structures of proteins. More aggressive oxidants can convert the thiol to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H).
- **Alkylation:** As a strong nucleophile, the thiol group reacts readily with electrophiles such as haloacyl reagents (e.g., iodoacetamide) and N-ethylmaleimide (NEM) in alkylation reactions. This reactivity is frequently exploited for labeling proteins and peptides.
- **Metal Binding:** The thiol group has a high affinity for various metal ions, a property essential for the function of many metalloenzymes where cysteine residues act as metal ligands.

Key Derivatives of D-Cysteine in Research and Drug Development

In chemical synthesis, particularly in peptide synthesis, the high reactivity of the cysteine thiol group must be controlled to prevent unwanted side reactions. This is achieved by using protecting groups, which temporarily block the thiol function. The use of **D-cysteine** derivatives can also enhance the stability of synthetic peptides against degradation by proteases.

Derivative Class	Example	Protecting Group	Primary Application
N α -Protected	Boc-D-Cys-OH	Boc (tert-Butoxycarbonyl)	Boc-based solid-phase peptide synthesis (SPPS).
Fmoc-D-Cys-OH	Fmoc (9-Fluorenylmethoxycarbonyl)	Fmoc-based SPPS.	
S-Thiol Protected	Fmoc-D-Cys(Trt)-OH	Trt (Trityl)	Shields the thiol group from oxidation and side reactions during peptide synthesis; enhances solubility.
Fmoc-D-Cys(Acm)-OH	Acm (Acetamidomethyl)	Orthogonal protection in SPPS, allowing for selective deprotection and disulfide bond formation.	
N-Boc-S-benzyl-D-cysteine	Bzl (Benzyl)	Thiol protection in peptide synthesis.	
Esterified	Methyl D-cysteinate	Methyl Ester	Protects the C-terminal carboxyl group.
Other	N-Acetyl-S-benzyl-D-cysteine	N-Acetyl, S-Benzyl	Used in various synthetic applications.
N-Cbz-D-cysteine	Cbz (Carboxybenzyl)	Used in the synthesis of enzyme inhibitors.	

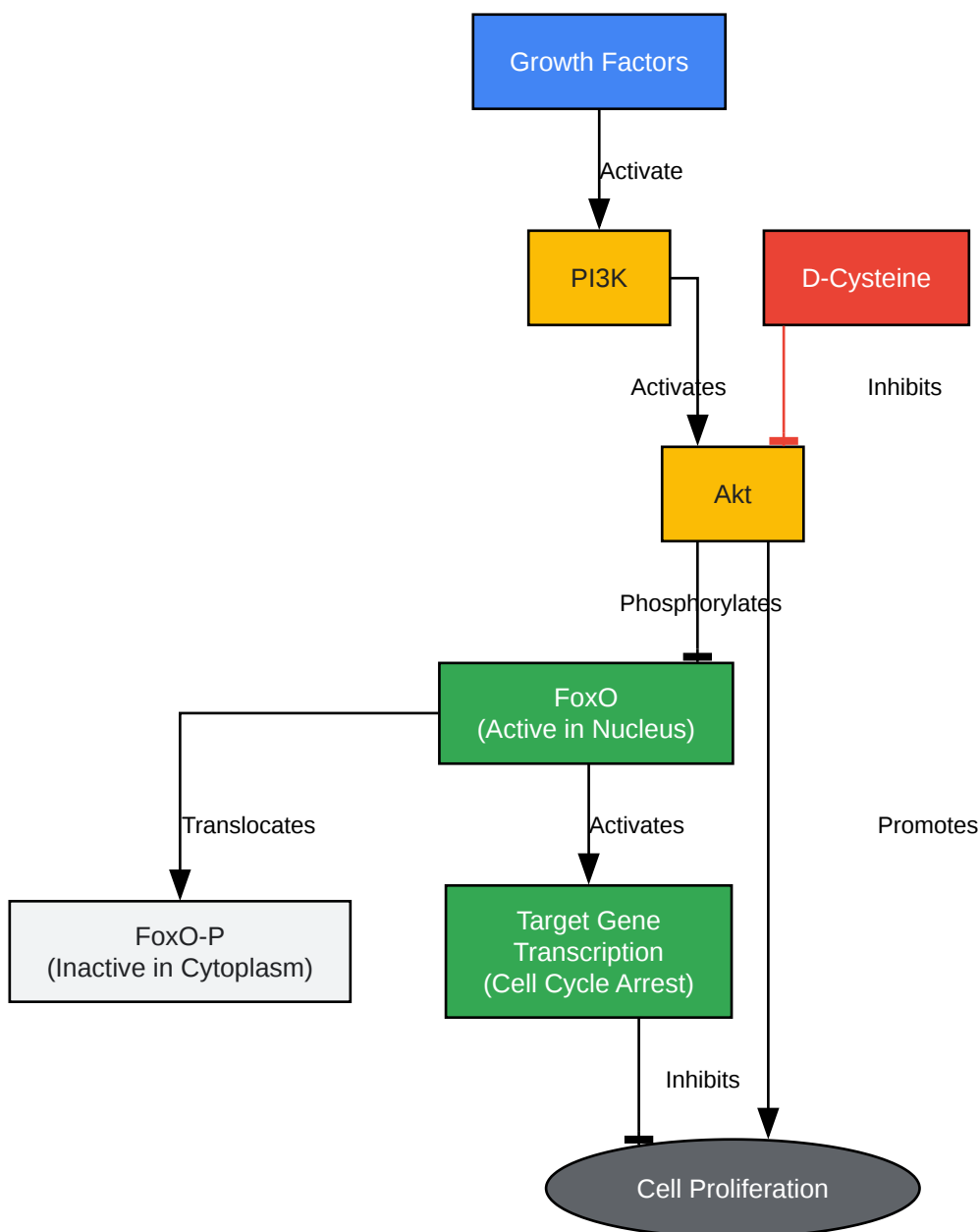
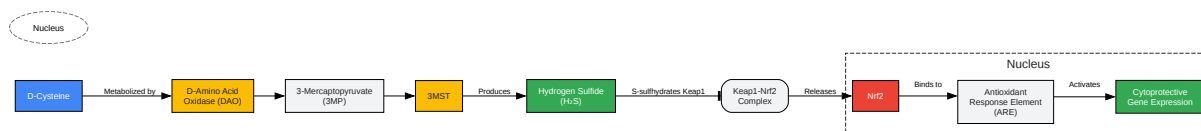
Role of D-Cysteine in Biological Signaling Pathways

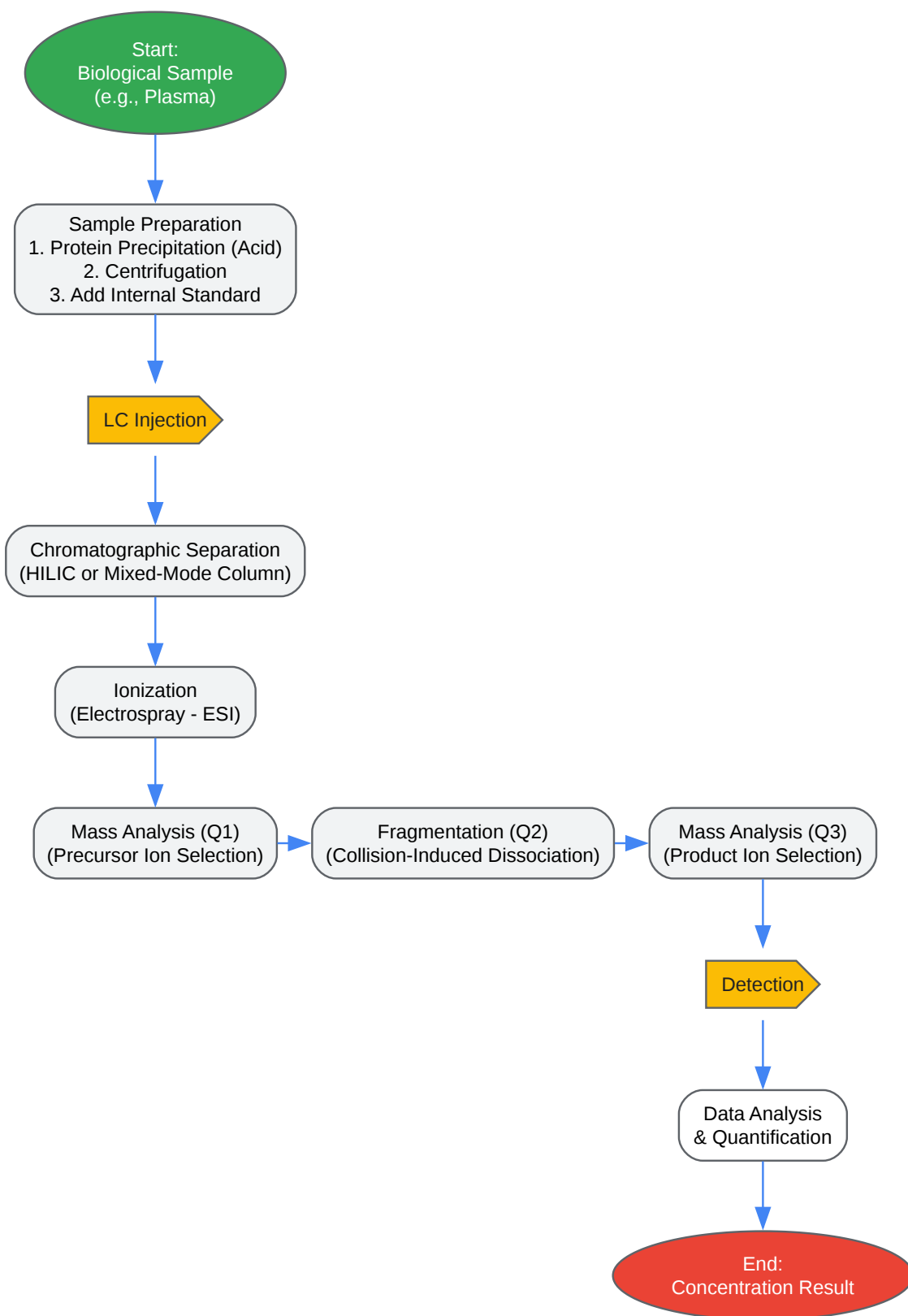
Recent research has illuminated the role of **D-cysteine** as an important signaling molecule in the mammalian central nervous system. It participates in several key pathways that regulate

cellular homeostasis, proliferation, and stress response.

Hydrogen Sulfide (H₂S) Production and Nrf2 Activation

D-cysteine is a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. This pathway is particularly active in the cerebellum and kidneys. D-amino acid oxidase (DAO) metabolizes **D-cysteine** to produce 3-mercaptopyruvate (3MP), which is then used by 3-mercaptopyruvate sulfurtransferase (3MST) to generate H₂S. H₂S, in turn, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It does this by inducing the S-sulfhydration of Keap1, a protein that targets Nrf2 for degradation. This modification causes Nrf2 to be released, allowing it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. This pathway is implicated in protecting cells from oxidative stress.





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